molecular formula C5H3F3N2OS B11761837 6-Trifluoromethylsulfanyl-1h-pyrazin-2-one

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one

Cat. No.: B11761837
M. Wt: 196.15 g/mol
InChI Key: ZFVFZTVKGVYYGU-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a trifluoromethylsulfanyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-1h-pyrazin-2-one typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazinone precursor. One common method is the reaction of a pyrazinone derivative with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-1h-pyrazin-2-one involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethylsulfanyl-1h-pyrazin-2-one is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s effectiveness in various applications compared to similar compounds .

Properties

Molecular Formula

C5H3F3N2OS

Molecular Weight

196.15 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)-1H-pyrazin-2-one

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)12-4-2-9-1-3(11)10-4/h1-2H,(H,10,11)

InChI Key

ZFVFZTVKGVYYGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C=N1)SC(F)(F)F

Origin of Product

United States

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